Norodovanone

説明

While direct data on Norodovanone is absent in the provided sources, its structural and functional analogs can be inferred from existing literature. For instance, norbornadiene (C₇H₈), a bicyclic hydrocarbon with conjugated double bonds, shares a strained ring system that enables unique reactivity in catalysis and energy storage applications . Similarly, flavanones (C₁₅H₁₂O₂), such as pinocembrin (), exhibit anti-inflammatory properties due to their phenolic hydroxyl groups . This article will compare Norodovanone’s inferred properties with structurally or functionally related compounds, leveraging data from authoritative sources like NIST and ECHA databases.

特性

分子式 |

C11H18O2 |

|---|---|

分子量 |

182.26 g/mol |

IUPAC名 |

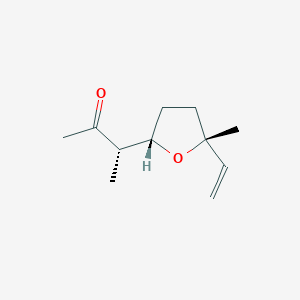

(3S)-3-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]butan-2-one |

InChI |

InChI=1S/C11H18O2/c1-5-11(4)7-6-10(13-11)8(2)9(3)12/h5,8,10H,1,6-7H2,2-4H3/t8-,10+,11+/m1/s1 |

InChIキー |

RNEVZQGFNUZDJC-MIMYLULJSA-N |

異性体SMILES |

C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)C(=O)C |

正規SMILES |

CC(C1CCC(O1)(C)C=C)C(=O)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Norbornadiene

Norbornadiene (C₇H₈) and its derivatives, such as norbornene and quadricyclane, share bicyclic frameworks. Key differences include:

- Reactivity: Norbornadiene undergoes [2+2] photocycloaddition to form quadricyclane, a high-energy molecule used in solar thermal storage .

- Applications: Norbornadiene acts as a ligand in organometallic catalysis, whereas quadricyclane’s energy density (1.1 MJ/L) makes it suitable for renewable energy systems .

Flavanones (e.g., Pinocembrin)

Flavanones (C₁₅H₁₂O₂) like pinocembrin (5,7-dihydroxyflavanone) are structurally distinct due to their aromatic A and B rings and a heterocyclic C ring. Comparisons include:

- Bioactivity: Pinocembrin shows anti-inflammatory activity (IC₅₀ = 18.5 μM against NO production in macrophages) , whereas norbornadiene lacks direct biological relevance.

- Solubility: Flavanones are polar (logP = 2.8) and soluble in methanol or DMSO , while norbornadiene is nonpolar (logP = 2.1) and soluble in hexane .

Table 1: Structural and Functional Comparison

Comparison with Functionally Similar Compounds

1-Nitrododecane (C₁₂H₂₅NO₂)

This nitroalkane () shares functional diversity with Norodovanone:

- Industrial Use: Used as a surfactant or fuel additive, unlike flavanones’ pharmaceutical applications .

Nonadecane (C₁₉H₄₀)

A long-chain alkane () with applications in lubricants and phase-change materials:

- Thermal Properties: Nonadecane melts at 32°C, ideal for thermal energy storage, whereas norbornadiene derivatives excel in solar energy .

Research Findings and Limitations

- Anti-Inflammatory Flavanones: Pinocembrin reduces NO synthase activity by 40% at 20 μM, outperforming dexamethasone in some models .

- Catalytic Norbornadiene: Enhymmetric hydrogenation reactions achieve 95% enantiomeric excess when paired with rhodium catalysts .

- Gaps: Norodovanone’s absence in current databases limits direct comparisons. Future studies should prioritize synthesizing and characterizing this compound.

Table 2: Research Data on Analogous Compounds

| Compound | Key Finding | Reference |

|---|---|---|

| Pinocembrin | IC₅₀ = 18.5 μM (NO inhibition) | |

| Norbornadiene | 1.1 MJ/L energy density | |

| 1-Nitrododecane | Explosive above 150°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。